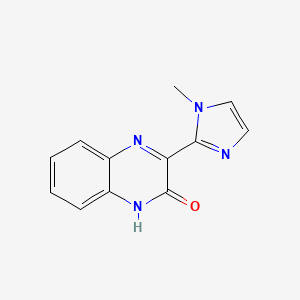![molecular formula C26H29ClN4O2 B2714089 {6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326913-32-9](/img/structure/B2714089.png)
{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a quinoline, a piperazine ring, and a morpholine ring. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and dyes . Piperazine rings are common in many drugs and can modulate the pharmacokinetic properties of a drug . Morpholine rings are found in a variety of chemical compounds, including pharmaceuticals, and can contribute to the solubility and bioavailability of drugs .
Molecular Structure Analysis
The compound’s structure would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present. For example, the nitrogen atoms in the piperazine and morpholine rings could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the functional groups present. For example, the presence of the piperazine and morpholine rings could increase the solubility of the compound in water .Wissenschaftliche Forschungsanwendungen
1. Antagonist Properties and Selectivity
Research has found compounds structurally similar to 6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone to possess antagonist potencies against specific receptors. For instance, studies on 4-aminoquinolines, which have similar structural features, have shown them to be potent antagonists against alpha(2C)-adrenoceptor with high selectivity over other subtypes (Höglund et al., 2006).
2. Interaction with CB1 Cannabinoid Receptor
Certain quinoline and piperazine derivatives have been studied for their interaction with the CB1 cannabinoid receptor. These compounds, including the likes of SR141716, demonstrate inverse agonist activities in systems using human cannabinoid CB1 receptor-transfected cells (Landsman et al., 1997); (Shim et al., 2002).
3. Synthesis and Structural Analysis
The synthesis of novel compounds involving morpholine and piperazine rings, akin to the structure of interest, has been explored in various studies. These include synthesizing morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives (Zaki et al., 2014) and analyzing the crystal structure of similar compounds (Bakare et al., 2005).
4. Antitumor and Anticancer Potential
Some quinoline derivatives containing piperazine moieties exhibit significant antitumor activities. A study on novel quinazoline derivatives reported potent antiproliferative activities against various cancer cell lines, suggesting potential applications in cancer treatment (Li et al., 2020).
5. Antimycobacterial Activity
Research has been conducted on compounds with structural similarities to 6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone, investigating their antimycobacterial activity. Such studies aim to develop new therapeutic agents against tuberculosis and related diseases (Patel et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[6-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-3-4-19(2)24(15-18)29-7-9-30(10-8-29)25-21-16-20(27)5-6-23(21)28-17-22(25)26(32)31-11-13-33-14-12-31/h3-6,15-17H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBFVQUKCKVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2714006.png)
![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)
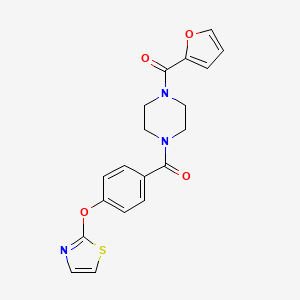

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)
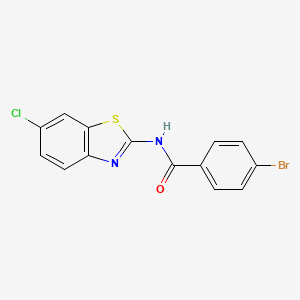
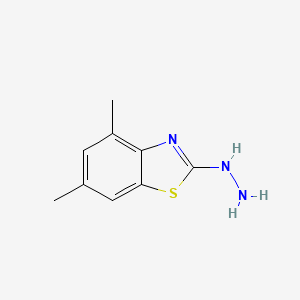
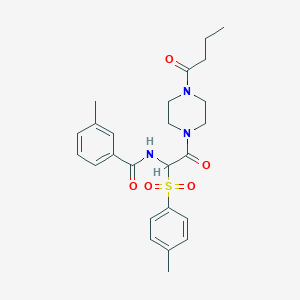
![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)
